2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a pyrido[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A pyrido[3,4-d]pyrimidine scaffold with a 4-oxo group.
- A 7-benzyl substituent and 2-(4-methylphenyl) group on the pyrido ring.
- An N-(3-methoxyphenyl)acetamide side chain.
While direct pharmacological data are unavailable, structural analogues indicate possible applications in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-21-11-13-23(14-12-21)29-32-27-19-33(18-22-7-4-3-5-8-22)16-15-26(27)30(36)34(29)20-28(35)31-24-9-6-10-25(17-24)37-2/h3-14,17H,15-16,18-20H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMIVPFGLHUURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include ammonium acetate and aldehydes, with solvents such as ethanol or acetic acid.
Introduction of the Benzyl and 4-Methylphenyl Groups: This step involves the use of benzyl halides and 4-methylphenyl halides in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 470.6 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its biological activity.
Anticancer Activity
Pyrido[3,4-d]pyrimidines have been investigated for their ability to inhibit various kinases involved in cancer progression. Recent studies have shown that derivatives of this compound can effectively target the EPH receptor family, which is often overexpressed in certain cancers . This targeting mechanism highlights its potential as a therapeutic agent in oncology.
Antimicrobial Properties
Research has indicated that compounds within the pyrido[3,4-d]pyrimidine class exhibit antimicrobial activity. The structural features of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide suggest it may also possess similar properties, making it a candidate for further investigation in treating bacterial infections.
Inhibition of Enzyme Activity
This compound has been studied for its inhibitory effects on specific enzymes related to metabolic pathways. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis and a target in cancer therapy .
Neuroprotective Effects
Emerging research suggests that certain derivatives of pyrido[3,4-d]pyrimidines may offer neuroprotective effects. These compounds could potentially mitigate neurodegenerative diseases by modulating signaling pathways associated with neuronal survival and apoptosis .
Case Study 1: Inhibition of EPH Receptors
A study published in Molecules demonstrated that a related pyrido[3,4-d]pyrimidine derivative effectively inhibited EPH receptors in vitro. The results indicated a dose-dependent response with significant reductions in cell proliferation in cancer cell lines expressing high levels of these receptors .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial efficacy, derivatives similar to this compound were tested against various bacterial strains. The findings suggested a notable inhibition zone against Gram-positive bacteria, indicating potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Core Variations
The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from analogues with sulfur-containing or fused heterocycles:
Substituent Effects
Substituents critically influence physicochemical and biological properties:
Biological Activity
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple aromatic rings and functional groups. Its molecular formula is , with a molecular weight of 492.6 g/mol. The presence of the pyrido[3,4-d]pyrimidine moiety is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₂N₄O₂ |
| Molecular Weight | 492.6 g/mol |
| CAS Number | 1189718-77-1 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. Similar compounds have been shown to inhibit key targets in cancer cells and other diseases, suggesting that this compound may exhibit anticancer properties by modulating these pathways.
Biological Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidines have demonstrated various biological activities:
-
Anticancer Activity : Compounds in this class have been evaluated for their cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : Studies have shown that similar compounds exhibit significant cytotoxicity against MCF-7 cells.
- HCT-116 (Colorectal Carcinoma) : Research indicates that these compounds can inhibit the proliferation of HCT-116 cells.
-
Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial in cancer therapy as it plays a role in DNA synthesis.
- Tyrosine Kinases : Several studies have indicated that pyrido[3,4-d]pyrimidine derivatives can inhibit tyrosine kinases involved in tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Screening for Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that certain derivatives showed promising activity against cancer cell lines .
- Structure-Activity Relationship (SAR) : A review highlighted the importance of substituents on the pyrido[3,4-d]pyrimidine scaffold for enhancing biological activity. Modifications at specific positions significantly improved cytotoxicity .
- Synthesis and Evaluation : Research has focused on synthesizing various derivatives of pyrido[3,4-d]pyrimidines and evaluating their biological activities. Compounds with specific functional groups demonstrated enhanced efficacy against targeted cancer cell lines .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step heterocyclic chemistry, including pyrido[3,4-d]pyrimidine core formation and regioselective functionalization. Key challenges include controlling oxidation states (e.g., avoiding over-oxidation of the pyrimidine ring) and ensuring proper stereochemical outcomes during benzyl group introduction. A stepwise approach using protecting groups (e.g., acetyl or benzyl for amine intermediates) and catalytic hydrogenation for deprotection is recommended . For regioselectivity, computational pre-screening of reaction pathways (e.g., DFT calculations) can guide optimal conditions .
Q. What spectroscopic techniques are most reliable for structural validation?
- NMR : Use - and -NMR to confirm substituent positions, particularly the benzyl and methoxyphenyl groups. Aromatic proton signals in the 7.0–8.5 ppm range and carbonyl peaks near 170 ppm are diagnostic .
- FTIR : Monitor carbonyl stretching vibrations (1650–1750 cm) to verify the acetamide and pyrimidinone moieties .
- HRMS : Confirm molecular weight and fragmentation patterns to rule out side products .
Q. How can researchers assess purity and stability for in vitro studies?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA). Purity >95% is advisable for biological assays .
- Accelerated Stability Studies : Store the compound at 4°C in anhydrous DMSO under inert gas (N) to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can computational methods aid in predicting biological activity and optimizing derivatives?
- Molecular Docking : Screen against kinase targets (e.g., EGFR or CDKs) using AutoDock Vina. The pyrido[3,4-d]pyrimidine scaffold shows affinity for ATP-binding pockets, with substituents like the 3-methoxyphenyl group enhancing selectivity .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett constants for substituents) with activity data to design derivatives with improved potency .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC)?
- Dose-Response Validation : Repeat assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolite Analysis : Check for degradation products via LC-MS, as unstable intermediates may skew results .
Q. How can regioselective modifications be achieved on the pyrido[3,4-d]pyrimidine core?
- Directed C–H Functionalization : Employ palladium catalysts with directing groups (e.g., pyridyl) for site-specific alkylation or arylation .
- Microwave-Assisted Synthesis : Enhance reaction specificity for challenging substitutions (e.g., introducing polar groups at the 2-position) .
Q. What methodologies support mechanistic studies of its enzymatic inhibition?
- Kinetic Assays : Use stopped-flow spectroscopy to measure and changes in target enzymes .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to map binding interactions .
Critical Analysis of Contradictions
- Discrepancies in NMR Data : Variations in -NMR aromatic splitting patterns may arise from solvent polarity (DMSO vs. CDCl) or dynamic effects. Use variable-temperature NMR to confirm .
- Biological Activity Variability : Batch-to-batch differences in purity (e.g., residual Pd catalysts) can alter IC. Implement stringent QC protocols .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
